

(S)-Cipepofol: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Cipepofol

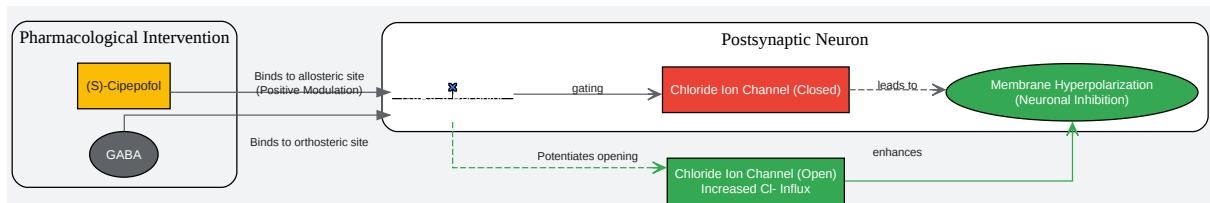
Cat. No.: B12382795

[Get Quote](#)

(S)-Cipepofol (HSK3486), a novel 2,6-disubstituted phenol derivative, has emerged as a significant advancement in intravenous anesthesia. Developed by Haisco Pharmaceutical Group, this (R)-enantiomer of a propofol analogue has demonstrated enhanced potency and an improved safety profile, positioning it as a promising alternative to propofol for sedation and general anesthesia. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of **(S)-Cipepofol**.

Discovery and Development Timeline

(S)-Cipepofol was rationally designed as a structural analogue of propofol with the goal of improving its therapeutic index. The key structural modification is the introduction of a cyclopropyl group, which increases the molecule's lipophilicity and stereoselectivity for its target receptor.^[1] The development of **(S)-Cipepofol** has progressed through comprehensive preclinical and clinical evaluation.


Initial preclinical studies in mice, rats, and dogs confirmed its hypnotic and anesthetic effects, demonstrating a rapid onset and recovery.^[2] These promising results led to the initiation of a robust clinical trial program. Phase I, II, and III clinical trials have been conducted in China and Australia, with further Phase III trials underway in the United States.^[3]

In December 2020, **(S)-Cipepofol** injection was approved by the China National Medical Products Administration (NMPA) for sedation in gastrointestinal endoscopy. Subsequently, its approved indications in China have expanded to include the induction and maintenance of general anesthesia.^[4]

Mechanism of Action: Potentiation of GABA-A Receptor Signaling

(S)-Cipepofol exerts its sedative and hypnotic effects through positive allosteric modulation of the γ -aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.^[5] Similar to propofol, **(S)-Cipepofol** binds to the GABA-A receptor, enhancing the effects of the endogenous ligand GABA. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.

The (R)-configuration of **(S)-Cipepofol** confers a higher binding affinity for the GABA-A receptor compared to propofol, resulting in a significantly greater potency. Preclinical and clinical studies have consistently shown that **(S)-Cipepofol** is approximately 4 to 6 times more potent than propofol.

[Click to download full resolution via product page](#)

Caption: (S)-Cipepofol's Mechanism of Action at the GABA-A Receptor.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of **(S)-Cipepofol**.

Table 1: Preclinical Potency and Therapeutic Index in Rats

Compound	HD50 (Loss of Righting Reflex)	Therapeutic Index
(S)-Cipepofol (HSK3486)	~1.5 mg/kg	~6.6
Propofol	~8.5 mg/kg	~4.5
Data from preclinical studies in rats.		

Table 2: Clinical Dosing Regimens for **(S)-Cipepofol**

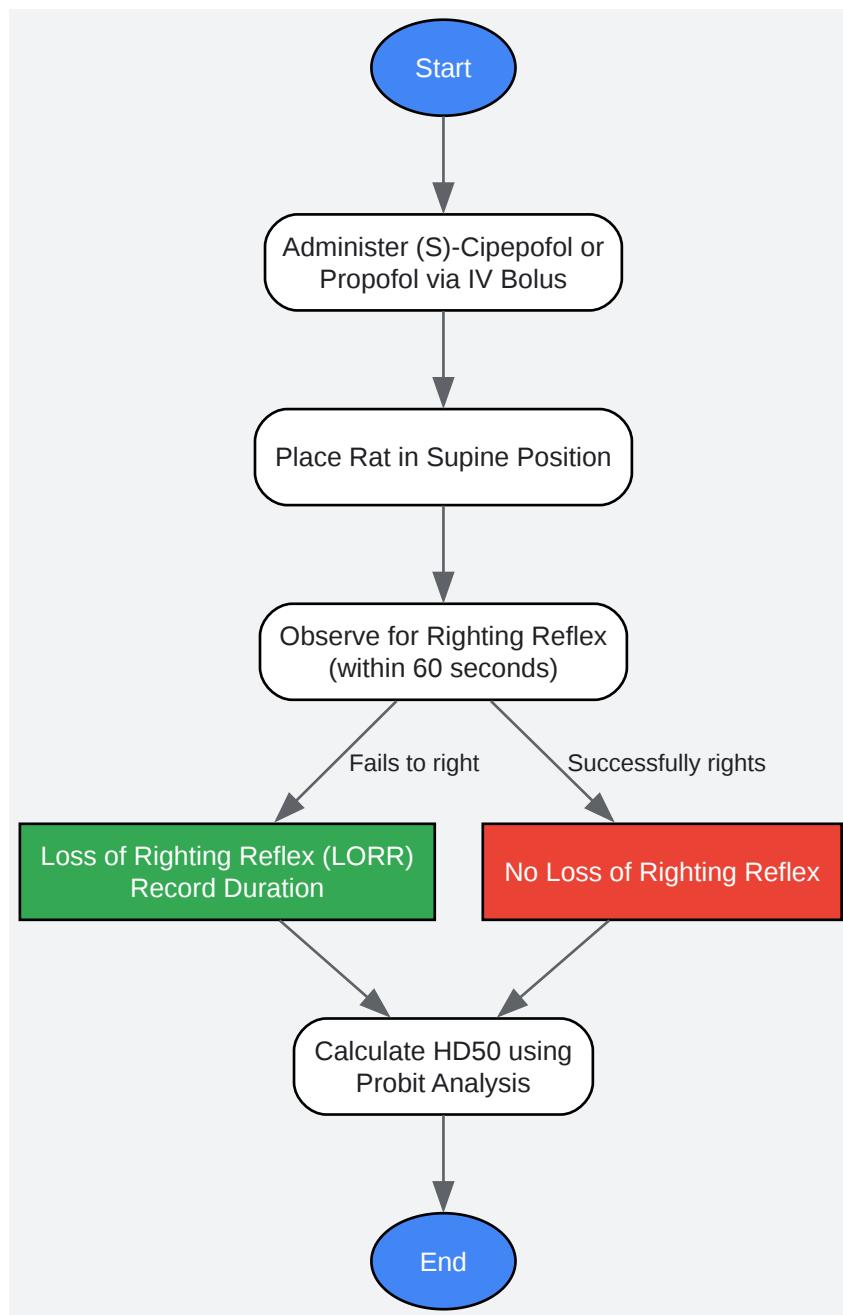
Indication	Patient Population	Induction Dose	Maintenance Dose
Sedation for Gastroscopy/Colonoscopy	Adults	0.4 - 0.5 mg/kg	N/A (bolus doses)
Sedation for Fiberoptic Bronchoscopy	Adults < 65 years	0.4 mg/kg	0.15 mg/kg top-up doses
General Anesthesia Induction	Adults	0.4 mg/kg	N/A
General Anesthesia Maintenance	Adults	N/A	0.8 mg/kg/h (initial)
Sedation in ICU (Mechanical Ventilation)	Adults	0.1 - 0.2 mg/kg (loading)	0.3 mg/kg/h (initial)
Doses are administered intravenously. Dosing may be adjusted based on patient response.			

Table 3: Pharmacokinetic Parameters of **(S)-Cipepofol** in Elderly Patients

Parameter	Value
Cmax (Maximum Plasma Concentration)	6.02 ± 2.13 µg/mL
Tmax (Time to Maximum Concentration)	0.18 ± 0.62 min
Vz (Apparent Volume of Distribution)	3.96 ± 0.84 L/kg
CL (Total Clearance)	0.83 ± 0.14 L/h/kg
t1/2 (Half-life)	3.47 ± 1.85 h
Data from a study in elderly patients undergoing gastrointestinal tumor surgery following continuous infusion.	

Table 4: Comparative Safety Profile in Clinical Trials

Adverse Event	(S)-Cipepofol	Propofol
Injection Site Pain	Significantly Lower	Higher
Post-induction Hypotension	Lower Incidence	Higher Incidence
Respiratory Depression	Comparable or Lower Incidence	Comparable or Higher Incidence
Qualitative summary from multiple clinical trials comparing (S)-Cipepofol to propofol.		


Key Experimental Protocols

Preclinical Assessment of Anesthetic Potency: Loss of Righting Reflex (LORR) in Rats

The hypnotic effect of **(S)-Cipepofol** in preclinical studies was primarily assessed using the loss of righting reflex (LORR) model in rats.

Methodology:

- Male Sprague-Dawley rats are used for the study.
- **(S)-Cipepofol** or the comparator drug (propofol) is administered via intravenous bolus injection.
- Immediately after administration, the animal is placed in a supine position.
- The inability of the animal to right itself onto all four paws within a specified time (e.g., 60 seconds) is defined as the loss of righting reflex.
- The duration of LORR is recorded as the time from the loss of the reflex until it is regained.
- The dose required to induce LORR in 50% of the animals (HD50) is calculated using probit analysis.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Loss of Righting Reflex (LORR) Assay.

In Vitro Assessment of GABA-A Receptor Modulation: Whole-Cell Patch Clamp Assay

The mechanism of action of **(S)-Cipepofol** on the GABA-A receptor was elucidated using whole-cell patch clamp assays on cells expressing the receptor.

Methodology:

- Human embryonic kidney (HEK293) cells are transfected with cDNAs encoding the subunits of the human GABA-A receptor (e.g., $\alpha 1$, $\beta 2$, $\gamma 2$).
- A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).
- The membrane patch is ruptured to allow electrical access to the cell's interior (whole-cell configuration).
- The cell is voltage-clamped at a holding potential (e.g., -60 mV).
- GABA is applied to the cell to evoke a baseline chloride current.
- **(S)-Cipepofol** is co-applied with GABA to measure the potentiation of the GABA-evoked current.
- The concentration-response relationship is determined to calculate the EC50 for potentiation.

Clinical Assessment of Hemodynamic Stability

A key advantage of **(S)-Cipepofol** is its improved hemodynamic stability compared to propofol. This is a critical endpoint in clinical trials, particularly in high-risk patient populations.

Methodology:

- Patients are randomized to receive either **(S)-Cipepofol** or propofol for anesthesia induction and/or maintenance.
- Continuous intra-arterial blood pressure monitoring is initiated before drug administration to establish a baseline.
- Mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are recorded at frequent intervals (e.g., every minute) following the administration of the anesthetic.

- The primary outcome is often the area under the curve (AUC) of the MAP difference from baseline during a specified period (e.g., the first 15 minutes post-induction).
- The incidence of hypotension (defined as a specific percentage decrease from baseline or a value below a certain threshold) and the requirement for vasopressor support are also recorded as key safety endpoints.

Conclusion

(S)-Cipepofol represents a significant development in the field of anesthesiology. Its rational design has resulted in a potent GABA-A receptor modulator with a favorable pharmacokinetic and safety profile. The extensive preclinical and clinical data demonstrate its non-inferiority to propofol in terms of efficacy, with the key advantages of reduced injection pain and enhanced hemodynamic stability. As more data becomes available from ongoing clinical trials, **(S)-Cipepofol** is poised to become a valuable and widely used agent for sedation and general anesthesia in a broad range of clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. researchgate.net [researchgate.net]
2. Frontiers | Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic [frontiersin.org]
3. mdpi.com [mdpi.com]
4. researchgate.net [researchgate.net]
5. Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-Cipepofol: A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12382795#s-cipepofol-discovery-and-development-history>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com